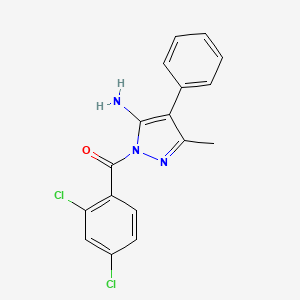

![molecular formula C22H27N3O3 B5542564 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives, which are closely related to the compound , involves several steps that may include condensation reactions, cyclization, and functional group transformations. These derivatives have been synthesized and tested for various biological activities, indicating a significant interest in their chemical and pharmacological properties (Cignarella, Villa, & Barlocco, 1993).

Molecular Structure Analysis

The molecular structure of related diazaspiro[4.5]decane compounds often involves a spiro configuration that includes a cyclohexane ring fused to a five-membered lactam ring. This unique structure contributes to the compound's chemical behavior and interaction with biological targets. X-ray crystallography and other analytical techniques are utilized to elucidate the molecular structure and confirm the stereochemistry of these compounds (Collins, Fallon, & McGeary, 1994).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decan-3-one derivatives includes their ability to undergo cycloaddition reactions, highlighting their versatility in chemical synthesis. The cycloaddition of methylenelactams with nitrones to form 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the potential for constructing complex molecular architectures starting from simpler precursors (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through a combination of experimental techniques, including crystallography and spectroscopy, providing insight into the compound's stability and potential applications (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with various reagents and their behavior under different chemical conditions, are of great interest. Studies have explored the synthesis and reactivity of diazaspiro[4.5]decan-3-one derivatives, revealing their potential as intermediates in the development of new chemical entities with desired biological activities (Rajanarendar, Saini, & Reddy, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed various synthetic methodologies for compounds structurally related to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one. These methodologies aim at constructing the spirocyclic and diazaspiro frameworks, which are core structures in many biologically active molecules. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of spirocyclic compounds in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

Biological Activities and Therapeutic Potential

Several studies have explored the biological activities of diazaspiro and related compounds, highlighting their potential as therapeutic agents. For instance, compounds structurally similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one have shown significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Rajanarendar et al., 2010). Furthermore, the synthesis and evaluation of spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines highlight the chemical diversity of spiro compounds and their wide range of biological activities.

Conformational Studies and Drug Design

Conformational studies of spiro compounds, including those similar to 2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, have provided insights into their structural characteristics, which is crucial for drug design. For example, spirolactams as conformationally restricted pseudopeptides have been synthesized and analyzed for their potential in mimicking bioactive peptide sequences, demonstrating the importance of spirocyclic compounds in developing peptide-based therapeutics (Fernandez et al., 2002).

Anticancer and Antidiabetic Applications

Research has also focused on the development of spirothiazolidines analogs with anticancer and antidiabetic activities, underscoring the therapeutic versatility of spiro compounds. These studies have led to the identification of compounds with significant activity against human cancer cell lines and the potential to modulate enzymatic activities related to diabetes (Flefel et al., 2019).

Propiedades

IUPAC Name |

2-benzyl-8-(5-propyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-2-6-18-13-19(23-28-18)21(27)24-11-9-22(10-12-24)14-20(26)25(16-22)15-17-7-4-3-5-8-17/h3-5,7-8,13H,2,6,9-12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHLEBMFKUOJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)